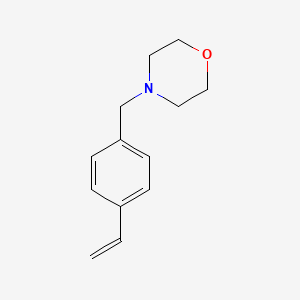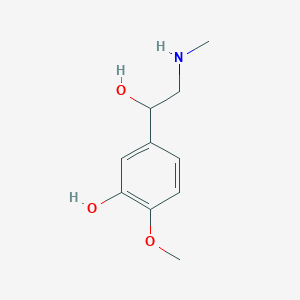
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H13NO3 It is a derivative of phenol and contains both hydroxyl and amino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: Introduction of a hydroxyl group at the desired position on the aromatic ring.
Amination: Introduction of the amino group through a reaction with a suitable amine, such as methylamine.
Methoxylation: Introduction of the methoxy group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of substituted phenols and amines.
科学的研究の応用
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as metabolism, growth, or apoptosis.
類似化合物との比較
Similar Compounds
4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol: A catecholamine with similar functional groups.
®-2,3-Dihydroxy-5-(1-Hydroxy-2-(Methylamino)ethyl)benzenesulfonic acid: Another compound with hydroxyl and amino groups on an aromatic ring.
Uniqueness
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
29866-04-4 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
5-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-10(14-2)8(12)5-7/h3-5,9,11-13H,6H2,1-2H3 |
InChIキー |
CZGUNVJNJNWOCT-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=CC(=C(C=C1)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



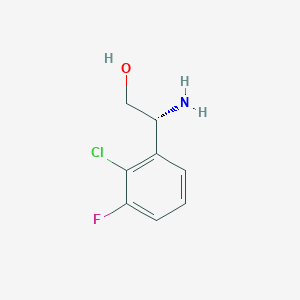


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
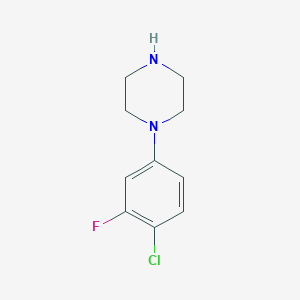
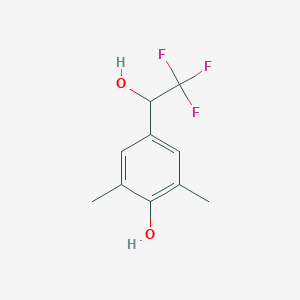
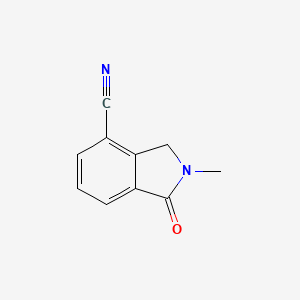


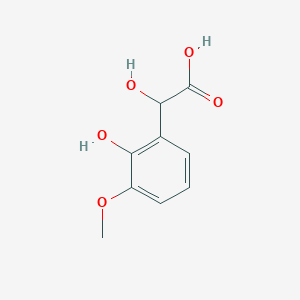
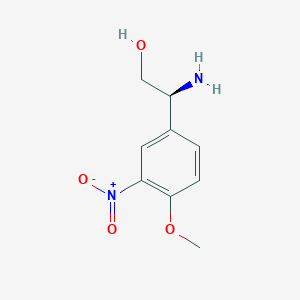
aminehydrochloride](/img/structure/B13600498.png)
